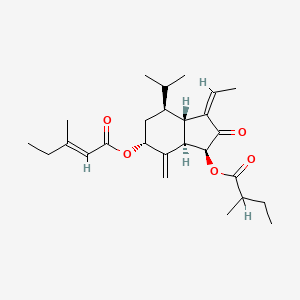

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone involves multiple steps, including esterification and selective oxidation reactions. The specific synthetic routes and reaction conditions are detailed in various research articles, which typically involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Análisis De Reacciones Químicas

Types of Reactions

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups within the molecule.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce saturated analogs of the original compound.

Aplicaciones Científicas De Investigación

Anti-neuropathic Effects

Recent studies have demonstrated the efficacy of ECN in alleviating neuropathic pain. In a controlled experiment involving mice subjected to partial sciatic nerve ligation (PSNL), ECN was administered at doses of 1 and 10 mg/kg. The results indicated a significant reduction in hyperalgesia and allodynia, symptoms commonly associated with neuropathic pain. The compound was found to modulate oxidative stress and inflammation by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, while also enhancing antioxidant levels like glutathione and superoxide dismutase .

Inhibition of Diacylglycerol Acyltransferase (DGAT)

ECN has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT) with IC50 values of 47.0 µM in rat liver microsomes and 160.7 µM in HepG2 cell microsomes. This inhibition suggests potential applications in lipid metabolism disorders, particularly in conditions such as obesity and diabetes where DGAT plays a critical role in triglyceride synthesis .

Case Studies

Mecanismo De Acción

The mechanism by which 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone exerts its effects involves several molecular targets and pathways:

Oxidative Stress Suppression: The compound reduces oxidative stress by scavenging free radicals and enhancing antioxidant defenses.

Inflammation Modulation: It inhibits pro-inflammatory cytokines and pathways, reducing inflammation.

Pro-Apoptotic Pathways: The compound suppresses pathways that lead to cell apoptosis, thereby protecting cells from programmed cell death.

Comparación Con Compuestos Similares

Similar Compounds

7beta-(3-Ethyl-cis-crotonoyloxy)-14-hydroxy-1alpha-(2-methylbutyryloxy)notonipetranone: This compound is structurally similar but includes a hydroxyl group, which may alter its biological activity.

Other Notonipetranone Derivatives: Various derivatives of notonipetranone share similar structural features but differ in their functional groups and biological effects

Uniqueness

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple pathways involved in oxidative stress, inflammation, and apoptosis sets it apart from other similar compounds.

Actividad Biológica

7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (referred to as ECN) is a sesquiterpenoid compound that has garnered attention for its potential biological activities, particularly in the context of neuropathic pain and inflammation. This article explores the biological activity of ECN, focusing on its mechanisms of action, effects on various cellular pathways, and therapeutic potential.

- Molecular Formula : C26H38O5

- Molecular Weight : 430.58 g/mol

- Boiling Point : Approximately 516.5 °C

These properties indicate that ECN is a complex organic molecule with potential interactions within biological systems.

Anti-Inflammatory Effects

ECN has been shown to significantly reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in models of neuropathic pain. Treatment with ECN resulted in:

- Decreased mRNA expression of inflammatory markers:

- TNF-α: F = 167.8,

- IL-1β: F = 143.4,

- IL-6: F = 151.6,

- COX-2: F = 124.5,

- iNOS: F = 97.8,

This suggests that ECN modulates inflammatory responses effectively, which is crucial for managing conditions characterized by chronic inflammation, such as neuropathic pain .

Antioxidant Activity

ECN activates the Nrf2/HO-1 signaling pathway, leading to an increase in antioxidant enzyme expression. The following enzymes showed significant up-regulation:

- Nrf2 : F = 185.6,

- HO-1 : F = 177.4,

- NQO1 : F = 180.2,

This activation helps to counteract oxidative stress, which plays a significant role in the pathogenesis of neuropathic pain .

Neuroprotective Effects

In addition to its anti-inflammatory and antioxidant properties, ECN exhibits neuroprotective effects by reducing DNA damage and apoptosis in neuronal cells:

- Caspase-3 Levels : Treatment with ECN significantly reduced caspase-3 levels, indicating a protective effect against pro-apoptotic signaling pathways associated with neuronal injury .

Study on Neuropathic Pain Models

A key study investigated the efficacy of ECN in a mouse model of neuropathic pain induced by partial sciatic nerve ligation (PSNL). The findings included:

- Reduction in Pain Behavior : Mice treated with ECN displayed significantly reduced pain behaviors compared to control groups.

- Histological Improvements : Histological examinations revealed that ECN treatment preserved myelin sheath integrity and reduced neuronal damage.

- Quantitative RT-PCR Results : The study highlighted significant reductions in inflammatory cytokine levels and increased expression of antioxidant proteins following ECN administration.

These results underscore the compound’s potential as a therapeutic agent for neuropathic pain management .

Comparative Analysis with Other Compounds

| Compound | Mechanism | Key Findings |

|---|---|---|

| ECN | Anti-inflammatory & Antioxidant | Reduced TNF-α, ILs; increased Nrf2/HO-1 |

| Pregabalin | Calcium channel modulator | Effective but with different side effects |

| Gabapentin | GABA analog | Similar efficacy but may cause sedation |

This table illustrates how ECN compares to other established treatments for neuropathic pain, highlighting its unique mechanisms and potential advantages .

Propiedades

IUPAC Name |

[(1Z,3S,3aR,5R,7S,7aS)-1-ethylidene-3-(2-methylbutanoyloxy)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-9-15(6)12-21(27)30-20-13-19(14(4)5)23-18(11-3)24(28)25(22(23)17(20)8)31-26(29)16(7)10-2/h11-12,14,16,19-20,22-23,25H,8-10,13H2,1-7H3/b15-12+,18-11-/t16?,19-,20+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQQLVJPORCMAK-NMNXYZJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C(C(CC(C2=C)OC(=O)C=C(C)CC)C(C)C)C(=CC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H]2[C@H]([C@@H](C[C@H](C2=C)OC(=O)/C=C(\C)/CC)C(C)C)/C(=C/C)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129063 | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80514-14-3 | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80514-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.